molecular formula C26H25N5O2S B2989726 N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892275-71-7

N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

カタログ番号: B2989726
CAS番号: 892275-71-7
分子量: 471.58
InChIキー: KCPSUNRCTWFZKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Sulfonyl group: A 4-isopropylphenylsulfonyl moiety at position 3, enhancing electrophilicity and influencing binding interactions.
  • Amine substituent: A 3-ethylphenyl group at position 5, contributing to lipophilicity and steric bulk.
  • Molecular framework: The triazoloquinazoline core provides rigidity, facilitating interactions with biological targets such as kinases or microbial enzymes.

特性

IUPAC Name

N-(3-ethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-4-18-8-7-9-20(16-18)27-24-22-10-5-6-11-23(22)31-25(28-24)26(29-30-31)34(32,33)21-14-12-19(13-15-21)17(2)3/h5-17H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPSUNRCTWFZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is C23H24N4O2S, with a molecular weight of approximately 420.53 g/mol. The compound features a triazole ring fused with a quinazoline moiety and is characterized by the presence of sulfonyl and ethyl groups.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds found that certain derivatives showed IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

These results suggest that N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may also possess similar anticancer properties due to its structural analogies with other active quinazoline derivatives .

Antibacterial Activity

Quinazolines have been noted for their antibacterial effects as well. A study highlighted the potential of quinazoline derivatives to inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis. The structure of N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suggests it may engage similar pathways due to its sulfonamide group .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. Quinazoline derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Further investigation into N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could elucidate its specific anti-inflammatory mechanisms .

Study on Quinazoline Derivatives

In a comprehensive study published in 2017, researchers synthesized various quinazoline derivatives and evaluated their biological activities. The study found that compounds with similar structural features to N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibited significant cytotoxic effects against multiple cancer cell lines. The most potent compounds demonstrated IC50 values as low as 0.0115 μM against thermolysin .

In Vivo Efficacy

Another investigation assessed the in vivo efficacy of related quinazoline compounds in murine models. Results indicated that certain derivatives effectively reduced tumor size and improved survival rates among treated subjects compared to control groups .

類似化合物との比較

Structural Modifications in Sulfonyl and Amine Groups

The sulfonyl and amine substituents are critical for modulating activity. Below is a comparative analysis:

Compound Name Sulfonyl Group Amine Substituent Molecular Weight Key Differences vs. Target Compound Reference
Target Compound 4-isopropylphenyl 3-ethylphenyl 491.5 (estimated) Reference standard
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-isopropylphenyl 477.97 Chlorine at position 7; phenylsulfonyl instead of 4-isopropylphenylsulfonyl
3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-dimethylphenyl 4-methylbenzyl 499.6 Bulkier sulfonyl group; benzylamine substituent
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl 3,4-diethoxyphenethyl 467.6 Ethoxy groups enhance solubility; smaller sulfonyl group
3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylphenyl 2-methoxy-5-methylphenyl 518.6 Methoxy group increases polarity; steric hindrance at amine

Key Observations :

  • Bulkier sulfonyl groups (e.g., 2,5-dimethylphenyl in ) may enhance hydrophobic interactions but limit membrane permeability.
  • Polar substituents (e.g., methoxy in ) improve solubility but could reduce bioavailability.

Core Modifications and Bioactivity Trends

  • Thieno-fused vs. aryl-fused cores: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity compared to aryl-fused analogs like triazoloquinazolines . This suggests the target compound’s quinazoline core may prioritize specificity over broad-spectrum potency.
  • kinase inhibition) .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. A plausible approach includes:

Triazole Ring Formation : Cyclocondensation of substituted amidines with nitriles or azides under controlled temperature (70–100°C) .

Sulfonylation : Introduce the sulfonyl group via nucleophilic substitution using 4-isopropylbenzenesulfonyl chloride in anhydrous conditions (e.g., DMF, 0–5°C) .

Amine Functionalization : Couple the quinazolin-5-amine core with 3-ethylphenyl groups via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
Critical parameters include solvent selection (e.g., ethanol for solubility), stoichiometric ratios (1.1–4.5 equivalents of amines), and reaction duration (24–72 hours) .

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC : Assess purity (>95% recommended for biological assays) .
  • Spectroscopy :
  • 1H/13C-NMR : Confirm substitution patterns (e.g., sulfonyl proton absence at δ 3.5–4.0 ppm) and aromatic integrations .
  • HRMS : Verify molecular weight (e.g., [M+H]+ expected for C28H29N5O2S: 500.21 g/mol).
  • Melting Point : Compare with literature values (e.g., analogs in show 170–175°C).

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Adhere to hazard codes (P210, P201, P202) for flammables and reactive sulfonyl groups:
  • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .
  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling to avoid inhalation/contact .
  • Spill Management : Neutralize with silica gel, avoid aqueous solutions to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like kinase domains. Key steps:

Target Selection : Prioritize kinases (e.g., EGFR) based on quinazoline’s known inhibition .

Pharmacophore Mapping : Highlight sulfonyl and triazole groups as hydrogen bond acceptors .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns (GROMACS) to validate docking .
Compare results with experimental IC50 values from kinase assays to resolve discrepancies .

Q. How to address contradictory data in solubility and bioavailability studies?

  • Methodological Answer :
  • Solubility Enhancement : Test co-solvents (DMSO:PBS ratios) or formulate as nanocrystals .
  • Permeability Assays : Use Caco-2 cells or PAMPA to differentiate passive vs. active transport .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
    Contradictions may arise from pH-dependent sulfonyl group ionization; adjust experimental buffers (pH 6.8–7.4) .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Design a congener library with systematic substitutions:
  • Variations : Replace isopropylphenyl with cycloheptyl (hydrophobicity) or morpholino (solubility) .
  • Biological Testing : Screen against cancer cell lines (e.g., MCF-7, A549) and correlate IC50 with LogP values .
  • QSAR Modeling : Use partial least squares (PLS) regression to link electronic descriptors (HOMO/LUMO) to activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。